molecular formula C20H16ClF3N6O2 B606997 DCZ3301 CAS No. 2136278-38-9

DCZ3301

货号: B606997
CAS 编号: 2136278-38-9
分子量: 464.83
InChI 键: XYKDTMNNPVVZPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DCZ3301 is a novel aryl-guanidino compound (molecular formula: C${20}$H${16}$ClF$3$N$6$O$_2$; CAS No. 2136278-38-9) with potent cytotoxic activity against multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma . Its primary mechanism involves inducing DNA damage and mitotic catastrophe by inhibiting DNA repair pathways (e.g., homologous recombination) and activating the ATM/ATR-CHK1 signaling axis, leading to M-phase cell cycle arrest . In BTZ-resistant MM cells, DCZ3301 demonstrates synergistic effects with bortezomib (BTZ), restoring drug sensitivity through complementary G2/M checkpoint modulation . Notably, DCZ3301 exhibits low cytotoxicity toward healthy peripheral blood mononuclear cells, even at high concentrations .

属性

CAS 编号

2136278-38-9

分子式

C20H16ClF3N6O2

分子量

464.83

IUPAC 名称

4-((6-(3-(4-Chloro-3-(trifluoromethyl)phenyl)guanidino)pyridin-3-yl)oxy)-N-methylpicolinamide

InChI

InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30)

InChI 键

XYKDTMNNPVVZPL-UHFFFAOYSA-N

SMILES

O=C(NC)C1=NC=CC(OC2=CC=C(NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=N)N=C2)=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DCZ3301;  DCZ3301;  DCZ3301

产品来源

United States

相似化合物的比较

Key Pharmacological Data :

  • IC$_{50}$ : 3.02 μM (Jurkat cells), 9.42 μM (HUT78 cells) after 48-hour treatment .
  • In Vivo Efficacy: 50 mg/kg DCZ3301 reduces tumor volume in murine xenograft models of MM and DLBCL .

Comparison with Similar Compounds

DCZ3301’s unique profile is best contextualized against compounds with overlapping mechanisms or therapeutic applications.

Bortezomib (BTZ)

Parameter DCZ3301 Bortezomib (BTZ)
Class Aryl-guanidino M-phase blocker Proteasome inhibitor
Primary Mechanism DNA damage, mitotic catastrophe via ATM/ATR-CHK1 Proteasome inhibition, NF-κB suppression
Resistance Issues Overcomes BTZ resistance in MM High relapse rates due to acquired resistance
Synergy Enhances BTZ sensitivity in resistant MM Often combined with HDAC inhibitors (e.g., panobinostat)
Toxicity Low cytotoxicity to normal cells Peripheral neuropathy, thrombocytopenia
Key Study Findings Restores BTZ sensitivity via G2/M checkpoint modulation Standard first-line therapy for MM

Panobinostat (HDAC Inhibitor)

Parameter DCZ3301 Panobinostat
Class Aryl-guanidino compound Hydroxamic acid HDAC inhibitor
Primary Mechanism DNA damage, STAT3 pathway inhibition Histone deacetylation, epigenetic modulation
Synergy with BTZ Yes (via complementary cell cycle arrest) Yes (enhances proteotoxic stress)
Therapeutic Scope MM, DLBCL, T-cell malignancies MM, cutaneous T-cell lymphoma
Toxicity Minimal organ toxicity in preclinical models Diarrhea, fatigue, thrombocytopenia

Key Differentiation: While both synergize with BTZ, DCZ3301’s DNA damage focus contrasts with panobinostat’s epigenetic modulation .

PARP Inhibitors (e.g., Olaparib)

Parameter DCZ3301 Olaparib
Class DNA repair inhibitor PARP enzyme inhibitor
Primary Mechanism Inhibits homologous recombination Traps PARP on DNA, synthetic lethality in BRCA-mutant cells
Therapeutic Scope MM, DLBCL BRCA-mutant breast/ovarian cancers
Resistance Mechanism Downregulates Rad51 Restoration of homologous recombination
Combination Potential Synergizes with BTZ Synergizes with platinum chemotherapies

Unique Advantage : DCZ3301’s broad applicability in hematologic malignancies contrasts with PARP inhibitors’ niche in BRCA-mutant solid tumors .

STAT3 Inhibitors (e.g., Napabucasin)

Parameter DCZ3301 Napabucasin
Class Aryl-guanidino compound Small-molecule STAT3 inhibitor
Primary Mechanism Suppresses STAT3 phosphorylation via Lyn kinase inhibition Direct STAT3 DNA-binding inhibition
Therapeutic Scope DLBCL, MM Gastrointestinal cancers
Efficacy in DLBCL IC$_{50}$ <10 μM in OCI-LY8 cells Limited activity in hematologic malignancies
Combination Potential Synergizes with panobinostat Often combined with chemotherapies

Key Insight : DCZ3301’s dual STAT3 and DNA damage targeting offers a multifactorial approach in DLBCL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DCZ3301
Reactant of Route 2
Reactant of Route 2
DCZ3301

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。